molecular formula C13H16N2O4 B3046715 (2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid CAS No. 1279034-86-4

(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No.: B3046715
CAS No.: 1279034-86-4
M. Wt: 264.28
InChI Key: VCZIKOUKWSDDIU-QWRGUYRKSA-N
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Description

(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxycarbonyl group and an amino group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-pyrrolidine-2-carboxylic acid.

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the starting material with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Formation of the Amide Bond: The protected amino acid is then coupled with an appropriate amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various protected amino acids or amides.

Scientific Research Applications

(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of protease inhibitors and other bioactive molecules.

    Industry: Applied in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-(((Methoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
  • (2S,4S)-4-(((Ethoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
  • (2S,4S)-4-(((Propoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid is unique due to its specific benzyloxycarbonyl protecting group, which provides stability and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical research.

Properties

IUPAC Name

(2S,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZIKOUKWSDDIU-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216144
Record name L-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279034-86-4
Record name L-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279034-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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